molecular formula C17H16F3NO2 B5882526 N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No. B5882526
M. Wt: 323.31 g/mol
InChI Key: JJDAXAMSWOGQPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide involves several steps, starting from basic chemical precursors. While specific synthesis steps for this compound were not directly found, analogous processes involve the reaction of benzoic acid derivatives with amines and subsequent modification to introduce the trifluoromethyl group. Techniques such as condensation reactions are common in synthesizing similar benzamide derivatives (Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, provides insights into the crystalline structure and electronic properties of benzamide derivatives. For example, a related molecule demonstrated crystallization in a triclinic system, with calculated lattice constants and molecular geometry validated by DFT at the B3LYP level (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide may include its participation as a substrate in various organic transformations. This can involve nucleophilic substitution reactions, given the presence of the amide functional group, which could be targeted by various nucleophiles. The introduction of deuterium and tritium into related compounds has been explored, indicating potential for labeling and tracing studies (Shevchenko et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Polymorphism, as observed in related compounds, can significantly affect these properties, influencing bioavailability and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide are influenced by its functional groups. The methoxy and trifluoromethyl groups can affect electron distribution within the molecule, impacting its reactivity and interaction with biological targets. Studies on related molecules highlight their potential for interaction with biological enzymes, suggesting avenues for further research into their chemical behavior and reactivity (Abbasi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzamides are used as therapeutic agents , and their mechanism of action would depend on the specific disease or condition they are designed to treat.

Future Directions

The future directions for “N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide” would depend on its potential applications. Benzamides have a wide range of uses, and new applications are continually being explored .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-23-13-8-6-12(7-9-13)10-11-21-16(22)14-4-2-3-5-15(14)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDAXAMSWOGQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

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